physicochemical properties of disodium sulfide nonahydrate
physicochemical properties of disodium sulfide nonahydrate
Disodium Sulfide Nonahydrate ( Na2S⋅9H2O ): Physicochemical Profiling and Preparation Protocols for H2S Donor Research
Hydrogen sulfide ( H2S ) is now universally recognized as the third endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO). In pharmacological and biological research, disodium sulfide nonahydrate ( Na2S⋅9H2O ) serves as a foundational, fast-releasing H2S donor. However, the extreme physicochemical instability of this compound creates a significant "Research Trap." Minor mishandling exposes the salt to rapid oxidation and hydrolysis, drastically altering the actual concentration of the active H2S pool and leading to irreproducible dose-response data.
This technical guide deconstructs the physicochemical properties of Na2S⋅9H2O and provides a self-validating, causality-driven methodology for preparing high-purity stock solutions for biological assays.
Fundamental Physicochemical Profile
Disodium sulfide nonahydrate is the most common commercial grade of sodium sulfide because the anhydrous form is highly unstable and prone to pyrophoric reactions. The nonahydrate forms colorless to slightly yellow crystals that are highly deliquescent.
As detailed in the 1 [1] and2 [2], the compound's high solubility is accompanied by extensive hydrolysis. The sulfide ion ( S2− ) is a strong Brønsted base; dissolving it in unbuffered water results in a highly alkaline solution.
Table 1: Key Physicochemical Properties
| Property | Value / Characteristic |
| IUPAC Name | Disodium;sulfanide;nonahydrate |
| Chemical Formula | Na2S⋅9H2O |
| Molecular Weight | 240.18 g/mol |
| Appearance | Colorless to slightly yellow deliquescent crystals |
| Aqueous Solubility | Highly soluble; endothermic dissolution |
| Storage Temperature | 2–8°C (Long-term storage at -20°C recommended) |
| Primary Oxidation Impurities | Sulfite ( SO32− ), Thiosulfate ( S2O32− ), Polysulfides ( Sn2− ) |
The H2S Gasotransmitter Pathway and Donor Kinetics
When Na2S is introduced into an aqueous biological system at physiological pH (7.4), it instantly dissociates into Na+ and S2− . The S2− ion immediately protonates to form a dynamic equilibrium pool of hydrosulfide anions ( HS− ) and dissolved hydrogen sulfide gas ( H2S ). Because the pKa1 of H2S is approximately 7.0, a solution at pH 7.4 consists of roughly 70–80% HS− and 20–30% H2S [3].
This H2S/HS− pool rapidly permeates cell membranes to interact with molecular targets, such as ATP-sensitive potassium ( KATP ) channels and TRPA1 channels, mediating critical physiological effects like vasodilation, cytoprotection, and anti-inflammatory responses [4, 5].
Fig 1: Hydrogen sulfide signaling pathway and the contribution of fast-releasing Na2S donors.
Chemical Instability: The Causality of Experimental Artifacts
The primary challenge in utilizing Na2S⋅9H2O is its susceptibility to environmental degradation. Understanding the causality behind this degradation is essential for designing robust experimental protocols:
-
Deliquescence and Mass Distortion: Na2S⋅9H2O crystals will liquefy in humid air within minutes. Weighing the compound slowly on an open benchtop allows it to absorb atmospheric moisture, meaning the weighed mass will contain excess water, artificially lowering the calculated molarity of the resulting solution.
-
Auto-Oxidation Catalyzed by Heavy Metals: Dissolved oxygen rapidly oxidizes sulfide into polysulfides (indicated by a deep yellow/brown coloration), thiosulfate, and sulfite [6]. This reaction is heavily catalyzed by trace transition metals (e.g., iron, copper) present in standard laboratory water or buffers.
-
Volatilization: In acidic or neutral solutions, H2S exists as a volatile gas. If a stock solution is stored in a container with significant headspace, the H2S will partition into the air gap, depleting the aqueous concentration and exposing the gas to trapped oxygen.
Self-Validating Protocol: Preparation of High-Purity Stock Solutions
To overcome these physicochemical hurdles, researchers must abandon standard benchtop dissolution. The following step-by-step protocol establishes a closed, self-validating system to ensure the exact molarity and purity of the H2S donor [7].
Step-by-Step Methodology
Step 1: Buffer Deoxygenation and Chelation
-
Action: Boil ultra-pure water and purge with Argon or Nitrogen gas for at least 30 minutes. Add 150μM EDTA to the buffer.
-
Causality: Purging removes dissolved oxygen, preventing the oxidative conversion of sulfide to thiosulfate. EDTA chelates trace heavy metals that act as catalysts for sulfide auto-oxidation [6].
Step 2: Crystal Washing (Polysulfide Removal)
-
Action: Place the Na2S⋅9H2O crystals in a Büchner funnel and rapidly rinse with a small volume of cold, anhydrous ethanol.
-
Causality: Commercial Na2S often develops a surface layer of oxidized yellow polysulfides. Cold anhydrous ethanol strips away this oxidized layer and excess surface moisture without dissolving the core nonahydrate crystal, leaving pure white material for accurate weighing [7].
Step 3: Rapid Dissolution under Inert Atmosphere
-
Action: Immediately transfer the washed crystals into the deoxygenated buffer within a sealed, inert-gas-purged container.
-
Causality: Minimizes exposure to atmospheric oxygen and humidity, preventing deliquescence from skewing the mass-to-volume ratio.
Step 4: Self-Validation via UV-Vis Spectrophotometry
-
Action: Take a micro-aliquot of the stock solution and measure the absorbance at 230 nm using a spectrophotometer.
-
Causality: The HS− anion exhibits a specific, strong absorption peak at 230 nm ( ϵ230=7,700L⋅mol−1⋅cm−1 ) [4]. This step self-validates the protocol by allowing the researcher to calculate the exact active molarity of the stock solution prior to biological application, rather than relying on the assumed weight.
Step 5: Zero-Headspace Aliquoting
-
Action: Aliquot the validated solution into cryovials, filling them to the absolute brim to ensure zero headspace, and freeze immediately at -80°C.
-
Causality: Eliminating the air gap prevents the volatile H2S from escaping the aqueous phase and prevents trapped atmospheric oxygen from degrading the sample during storage.
Fig 2: Self-validating workflow for preparing oxidation-free Na2S stock solutions.
References
-
Disodium;sulfanide;nonahydrate | H19Na2O9S+ | CID 16211516 Source: PubChem (National Institutes of Health) URL:[Link]
-
Sodium Sulfide, Nonahydrate | ACS Reagent Chemicals Source: ACS Publications URL:[Link]
-
The Vasoactive Role of Perivascular Adipose Tissue and the Sulfide Signaling Pathway in a Nonobese Model of Metabolic Syndrome Source: MDPI URL:[Link]
-
TRPA1 Ion Channel Determines Beneficial and Detrimental Effects of GYY4137 in Murine Serum-Transfer Arthritis Source: Frontiers in Immunology URL:[Link]
-
Novel H2S-Releasing Bifunctional Antihistamine Molecules with Improved Antipruritic and Reduced Sedative Actions Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Direct electrochemical sensing of hydrogen sulfide without sulfur poisoning Source: PMC (National Institutes of Health) URL:[Link]
